N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride
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Overview
Description
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, an oxazole ring, and a sulfamoyl fluoride moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyclopropyl group and the sulfamoyl fluoride moiety. The reaction conditions often involve the use of catalysts, such as transition metals, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-methylsulfamoyl fluoride
- N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-propylsulfamoyl fluoride
- N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-butylsulfamoyl fluoride
Uniqueness
N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations.
Properties
IUPAC Name |
N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N-ethylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c1-2-12(16(10,13)14)6-8-5-9(15-11-8)7-3-4-7/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFSOUWDJAXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NOC(=C1)C2CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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